molecular formula C24H34O7P2 B12730932 Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate CAS No. 141790-32-1

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate

Cat. No.: B12730932
CAS No.: 141790-32-1
M. Wt: 496.5 g/mol
InChI Key: ZTGFXSKXKPGTCJ-UHFFFAOYSA-N
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Description

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate is a chemical compound known for its unique structure and properties It belongs to the class of bisphosphonates, which are characterized by the presence of two phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate typically involves the reaction of appropriate phosphonate precursors with 4-oxo-3,4-diphenylbutylidene intermediates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phosphonate oxides, while reduction may produce phosphonate alcohols .

Scientific Research Applications

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in inhibiting enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in bone-related diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, bisphosphonates are known to inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone tissue. This binding prevents the attachment and activity of osteoclasts, leading to reduced bone resorption and increased bone density .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
  • Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
  • Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate

Uniqueness

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other bisphosphonates, it may exhibit different reactivity and efficacy in various applications .

Biological Activity

Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate, a member of the bisphosphonate class of compounds, has garnered attention due to its potential biological activities, particularly in the context of bone metabolism and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical applications, and potential therapeutic benefits.

Chemical Structure and Properties

This compound is characterized by its bisphosphonate structure, which includes two phosphonate groups attached to a central carbon framework. The molecular formula is C24H34O7PC_{24}H_{34}O_{7}P, with a molecular weight of 466.55 g/mol . The presence of phenyl groups enhances its lipophilicity and may influence its biological interactions.

Bisphosphonates primarily exert their effects by inhibiting osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway critical for osteoclast function . This inhibition leads to reduced osteoclast survival and activity, ultimately decreasing bone turnover and increasing bone mineral density (BMD).

Key Mechanistic Insights:

  • Inhibition of FPPS : This is crucial for the post-translational modification of proteins necessary for osteoclast function .
  • Calcium Chelation : Bisphosphonates can chelate calcium ions, targeting the mineral component of bone .
  • Cellular Effects : Evidence suggests that bisphosphonates may also affect other cell types, such as osteocytes, contributing to their overall efficacy .

Osteoporosis Treatment

This compound has been studied for its effectiveness in treating osteoporosis. Clinical trials have demonstrated that bisphosphonates can significantly reduce fracture risk and improve BMD in postmenopausal women . For instance:

  • Fracture Risk Reduction : In trials involving oral bisphosphonates, significant reductions in vertebral and non-vertebral fractures were reported .
  • BMD Improvements : Studies show statistically significant increases in lumbar spine BMD following treatment with bisphosphonates .

Anticancer Activity

Recent studies have explored the anticancer potential of bisphosphonates, including this compound. Research indicates that certain bisphosphonates exhibit cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : Compounds similar to tetraethyl (4-oxo-3,4-diphenylbutylidene) have shown significant activity against lung cancer (NCI-H460), breast cancer (MCF-7), and glioblastoma (SF-268) cell lines .
  • Mechanisms of Anticancer Activity : The proposed mechanisms include induction of apoptosis in cancer cells and inhibition of tumor-induced bone resorption .

Clinical Case Reports

A notable case study highlighted the long-term effects of bisphosphonate therapy in patients with osteoporosis. While these therapies significantly reduced fracture rates, there were concerns about atypical femoral fractures associated with prolonged use . This underscores the importance of monitoring patients on long-term bisphosphonate therapy.

Summary of Research Findings

Study FocusKey FindingsReference
Osteoporosis TreatmentSignificant reduction in fracture risk; improved BMD
Anticancer ActivityCytotoxic effects on various cancer cell lines
Long-term Therapy ImplicationsRisk of atypical fractures with prolonged use

Properties

CAS No.

141790-32-1

Molecular Formula

C24H34O7P2

Molecular Weight

496.5 g/mol

IUPAC Name

4,4-bis(diethoxyphosphoryl)-1,2-diphenylbutan-1-one

InChI

InChI=1S/C24H34O7P2/c1-5-28-32(26,29-6-2)23(33(27,30-7-3)31-8-4)19-22(20-15-11-9-12-16-20)24(25)21-17-13-10-14-18-21/h9-18,22-23H,5-8,19H2,1-4H3

InChI Key

ZTGFXSKXKPGTCJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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